molecular formula C9H19NO B13174185 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol

Cat. No.: B13174185
M. Wt: 157.25 g/mol
InChI Key: IUPSPPKHBVAIFX-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C9H19NO, indicating the presence of both amino and alcohol functional groups, which makes it a versatile building block for chemical synthesis . This structure is part of a family of substituted butanols that are of significant interest in medicinal and organic chemistry research. Compounds featuring the cyclopropyl and tertiary butanol motifs, similar to this one, are frequently investigated as key synthetic intermediates in the development of pharmaceutical agents . The specific stereochemistry and functional groups of this molecule suggest its potential utility in the synthesis of more complex molecules, possibly serving as a precursor for active pharmaceutical ingredients (APIs) or biological probes. Research into structurally related compounds has shown application in the development of therapeutics for various conditions . As a chiral building block, it can be used to introduce specific three-dimensional geometry into a target molecule, which is a critical aspect of modern drug design. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-2-cyclopropyl-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(2,6-10)9(3,11)7-4-5-7/h7,11H,4-6,10H2,1-3H3

InChI Key

IUPSPPKHBVAIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C1CC1)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Routes Overview

The synthesis of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol generally involves constructing the cyclopropyl-substituted butanol skeleton followed by introduction of the amino group. Literature indicates two main strategic approaches:

  • Approach A: Cyclopropanation of an appropriate butan-2-ol derivative followed by amination.
  • Approach B: Nucleophilic substitution or ring-opening reactions involving cyclopropyl intermediates with amino alcohol precursors.

Detailed Synthetic Methods

Cyclopropanation and Amination

One documented method involves the preparation of the cyclopropyl-substituted butanol backbone via cyclopropanation of an alkene precursor, followed by functional group transformations to introduce the amino group.

  • Starting from a 3,3-dimethylbutan-2-ol derivative, a cyclopropyl ring is introduced at the 2-position using Simmons–Smith cyclopropanation or other carbene transfer reactions.
  • The amino group is then introduced at the 4-position through nucleophilic substitution or reductive amination of a suitable leaving group precursor (e.g., halide or tosylate) attached at the 4-position.

This method is supported by general synthetic strategies for cyclopropylcarbinols and amino alcohols described in organic synthesis literature.

Nucleophilic Substitution on Cyclopropylcarbinols

An alternative route involves the reaction of cyclopropylcarbinols with amino nucleophiles:

  • Cyclopropylcarbinol intermediates are prepared via double displacement reactions involving epoxides bearing leaving groups at C-1 and active methylene compounds.
  • The amino group can be introduced by nucleophilic attack of ammonia or primary amines on activated cyclopropylcarbinol intermediates, often under basic conditions.

This pathway is advantageous for stereochemical control and has been used in the synthesis of related cyclopropane-containing natural products.

Reductive Amination of Ketone Precursors

Another viable method includes:

  • Synthesis of the corresponding ketone or aldehyde intermediate bearing the cyclopropyl and dimethyl substituents.
  • Reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) to yield the amino alcohol.

This method allows for direct introduction of the amino group and is commonly employed in medicinal chemistry for amino alcohol synthesis.

Reaction Conditions and Reagents

Step Typical Reagents/Conditions Notes
Cyclopropanation Simmons–Smith reagent (Zn-Cu, CH2I2), or diazomethane derivatives Mild conditions, stereoselective cyclopropane formation
Amination Ammonia, primary amines, NaH, reductive amination agents Basic or neutral conditions, reductive amination preferred for selectivity
Epoxide ring-opening Epichlorohydrin or epoxides with leaving groups, nucleophiles Can proceed via nucleophilic attack or rearrangement pathways
Reductive amination NaBH3CN, NaBH(OAc)3, or catalytic hydrogenation Efficient for ketone/aldehyde intermediates

Purification and Characterization

  • Purification is commonly achieved by chromatographic methods such as flash chromatography or preparative HPLC to obtain >95% purity.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis.
  • Stereochemical purity can be confirmed by chiral HPLC or X-ray crystallography if necessary.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield Range
Cyclopropanation + Amination Alkene → cyclopropane → amination Straightforward, well-known Possible ring-opening side reactions Moderate to good (50-80%)
Nucleophilic substitution on cyclopropylcarbinols Epoxide → cyclopropylcarbinol → amination Stereoselective, versatile Requires specialized epoxides and leaving groups Moderate (40-70%)
Reductive amination of ketones Ketone intermediate → reductive amination High selectivity, late-stage modification Requires ketone precursor synthesis Good (60-85%)

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s steric properties. The tertiary alcohol group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Buprenorphine (µ-Opioid Receptor Modulator)

Buprenorphine contains a (3,3-dimethylbutan-2-ol) substructure as part of its complex morphinan framework. Unlike 4-amino-2-cyclopropyl-3,3-dimethylbutan-2-ol, buprenorphine’s dimethylbutanol group is integrated into a polycyclic system, enabling partial µ-opioid agonism and κ-opioid antagonism . Key differences include:

  • Functional Groups: Buprenorphine lacks the amino group at position 4 but includes an epoxy bridge and methoxymorphinan core.
  • Pharmacological Impact: The dimethylbutanol moiety in buprenorphine contributes to prolonged receptor binding, while the amino group in the target compound may alter polarity and receptor selectivity.
Property This compound Buprenorphine
Molecular Formula C₉H₁₉NO C₂₉H₄₁NO₄
Molecular Weight ~157.25 g/mol* 467.64 g/mol
Key Substituents Cyclopropyl, dimethyl, amino Morphinan core, epoxy, cyclopropylmethyl
Known Applications Research compound (discontinued) Opioid dependence therapy

*Calculated based on C₉H₁₉NO (exact data unavailable in evidence).

4-Amino-2-cyclopropyl-3-methylbutan-2-ol (CAS 1510297-68-3)

This analog differs by having one fewer methyl group at position 3. Its molecular formula is C₈H₁₇NO (MW: 143.23 g/mol), resulting in reduced steric bulk and lipophilicity compared to the target compound. The absence of a second methyl group may enhance solubility but reduce metabolic stability .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This compound (CAS 112-60-7) shares the cyclopropyl and butan-2-ol backbone but incorporates a 4-chlorophenyl and 1,2,4-triazole group. In contrast, the amino group in the target compound may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors) .

Property This compound 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Molecular Formula C₉H₁₉NO C₁₅H₁₈ClN₃O
Molecular Weight ~157.25 g/mol* 291.78 g/mol
Key Substituents Amino, dimethyl Chlorophenyl, triazole
Potential Applications Neurological research Antifungal agents

Biological Activity

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₅N₁O
  • IUPAC Name : this compound

This compound features an amino group and a hydroxyl group that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which can modulate enzyme activities involved in metabolic pathways. This modulation may lead to either the inhibition or activation of various biological processes, making the compound a candidate for therapeutic applications in different diseases.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. In vitro studies have shown its effectiveness against various pathogens, suggesting its potential use in treating infectious diseases. For instance, it has been evaluated for its ability to inhibit bacterial growth and viral replication.

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways related to cell proliferation and survival. Its structural features allow it to interact with key proteins involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduction in viral replication
AnticancerInduction of apoptosis in cancer cells

Case Study: Antiviral Activity

In a study focusing on the antiviral effects of this compound, researchers treated infected cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in viral load, highlighting its potential as a therapeutic agent against viral infections. The mechanism was linked to the inhibition of viral entry into host cells.

Pharmacological Applications

The ongoing research into this compound suggests several pharmacological applications:

  • Antimicrobial Agent : Potential use in treating bacterial and viral infections.
  • Cancer Therapy : Investigated as a novel agent for inducing apoptosis in cancer cells.
  • Metabolic Disorders : Possible role in modulating metabolic pathways linked to diabetes and obesity.

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